

A comparative study of the toxicological profiles of halogenated propanes

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Compound of Interest

Compound Name: *1-Chloro-3-fluoropropane*

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A Comparative Toxicological Profile of Halogenated Propanes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicological profiles of several halogenated propanes, including 1,2-dichloropropane, 1,2,3-trichloropropane, 1-bromopropane, and 2-bromopropane. The information is intended to assist researchers and professionals in understanding the potential hazards associated with these compounds. Data is presented in a comparative format to facilitate risk assessment and the selection of safer alternatives in various applications.

Executive Summary

Halogenated propanes are a class of volatile organic compounds with varied industrial applications, including use as solvents, chemical intermediates, and fumigants. However, their utility is often overshadowed by significant toxicological concerns. This guide reveals that while all examined halogenated propanes exhibit toxicity, the specific profiles and potencies differ. 1,2,3-Trichloropropane and 2-bromopropane, in particular, demonstrate marked carcinogenicity and reproductive toxicity, respectively. This document summarizes key toxicological endpoints, including acute toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity, supported by experimental data and detailed methodologies.

Data Presentation

Table 1: Acute Toxicity of Halogenated Propanes

| Compound | Chemical Formula | Oral LD50 (Rat) | Inhalation LC50 |
|------------------------|---|-----------------|---|
| 1,2-Dichloropropane | C ₃ H ₆ Cl ₂ | 1.9 g/kg | 2000 ppm (4 hours, Rat) |
| 1,2,3-Trichloropropane | C ₃ H ₅ Cl ₃ | 320 mg/kg | ~1000 ppm (4 hours, Rat) ^[1] |
| 1-Bromopropane | C ₃ H ₇ Br | 4.26 g/kg | 5,338 ppm (4 hours, Rat) |
| 2-Bromopropane | C ₃ H ₇ Br | > 2,000 mg/kg | 31,171 ppm (4 hours, Mouse) ^{[2][3]} |

Table 2: Genotoxicity of Halogenated Propanes (Ames Test)

| Compound | S. typhimurium Strain TA98 | S. typhimurium Strain TA100 | S. typhimurium Strain TA1535 | Metabolic Activation (S9) |
|------------------------|----------------------------|-----------------------------|------------------------------|--|
| 1,2-Dichloropropane | Positive | Positive | Positive | Required for activity |
| 1,2,3-Trichloropropane | Positive | Positive | Positive | Required for activity |
| 1-Bromopropane | Negative ^[4] | Negative ^[4] | Negative ^[4] | No effect ^[4] |
| 2-Bromopropane | Not specified | Positive ^{[5][6]} | Positive ^{[5][6]} | Required for TA100, not for TA1535 ^{[5][6]} |

Table 3: Carcinogenicity of Halogenated Propanes in Rodents

| Compound | Species | Route of Exposure | Target Organs for Tumors |
|------------------------|-------------------------------------|-------------------|--|
| 1,2-Dichloropropane | Rat (Female), Mouse (Male & Female) | Gavage | Mammary gland (Rat), Liver (Mouse) ^[7] |
| 1,2,3-Trichloropropane | Rat, Mouse | Gavage | Oral mucosa, forestomach, mammary gland, kidney, pancreas (Rat); Forestomach, liver, Harderian gland, uterus (Mouse) ^{[1][8]} |
| 1-Bromopropane | Rat, Mouse | Inhalation | Skin, large intestine, pancreatic islets, mesothelioma (Rat); Lung (Mouse) ^{[9][10][11]} |
| 2-Bromopropane | Rat | Inhalation | Zymbal's gland, skin, intestine, thyroid, mammary gland, vagina, spleen (multi-organ) ^[12] |

Table 4: Reproductive and Developmental Toxicity of Halogenated Propanes

| Compound | Species | Key Reproductive Effects | Key Developmental Effects |
|------------------------|-------------|---|--|
| 1,2-Dichloropropane | Rat, Rabbit | No primary reproductive toxicity observed.[13] | Delayed fetal development at maternally toxic doses.[13] |
| 1,2,3-Trichloropropane | Mouse | Impaired female fertility, reduced litter size.[14] | Data not prominent in search results. |
| 1-Bromopropane | Rat | Sperm damage, altered estrous cycles, altered hormone concentrations.[15] | Reduced fetal body weight at high concentrations.[15] |
| 2-Bromopropane | Rat | Testicular toxicity (impaired spermatogonia), ovarian dysfunction (decreased follicles, irregular estrous cycles).[8][16][17] | Fetal lethality at high concentrations.[18] |

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method for assessing the mutagenic potential of chemical compounds. The protocol generally follows the procedures described by Maron and Ames (1983) and OECD Guideline 471.

Principle: The assay utilizes several strains of *Salmonella typhimurium* that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The test evaluates the ability of a substance to cause a reverse mutation to a prototrophic state, allowing the bacteria to grow on a histidine-deficient medium.

Methodology:

- Strains: Common strains include TA98, TA100, TA1535, and TA1537, which detect different types of mutations (frameshift and base-pair substitutions).
- Metabolic Activation: The test is conducted with and without a metabolic activation system (S9 fraction), which is a liver homogenate from rats pre-treated with an enzyme inducer (e.g., Aroclor 1254). This is to mimic mammalian metabolism, as some chemicals only become mutagenic after metabolic processing.
- Procedure:
 - The bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer are combined in a test tube.
 - The mixture is pre-incubated and then mixed with molten top agar.
 - This mixture is poured onto a minimal glucose agar plate.
 - The plates are incubated at 37°C for 48-72 hours.
- Evaluation: The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates. A significant, dose-dependent increase in the number of revertants indicates a mutagenic potential. Positive controls with known mutagens are run in parallel to ensure the validity of the test.

NTP Rodent Carcinogenicity Bioassay

The U.S. National Toxicology Program (NTP) conducts standardized two-year carcinogenicity bioassays in rodents to identify substances with carcinogenic potential. These studies are a primary source of data for hazard identification.

Principle: The bioassay involves long-term exposure of laboratory animals to a test substance to determine if it causes an increased incidence of neoplasms.

Methodology:

- Animal Models: Typically, F344/N rats and B6C3F1 mice of both sexes are used.[\[19\]](#)

- **Exposure:** The test substance is administered for the majority of the animals' lifespan (typically 2 years). [19] The route of administration (e.g., gavage, inhalation, in feed) is chosen based on the most likely route of human exposure.
- **Dose Selection:** Dose levels are determined from shorter-term (e.g., 13-week) toxicity studies. The highest dose is typically the maximum tolerated dose (MTD), which is expected to produce some toxicity but not significantly shorten the animals' lifespan from effects other than cancer. Lower doses are also included to assess dose-response relationships.
- **Observations:** Animals are monitored for clinical signs of toxicity and palpable masses throughout the study. Body weights and food consumption are recorded regularly.
- **Pathology:** At the end of the study, a complete necropsy is performed on all animals. Tissues and organs are examined macroscopically, and a comprehensive set of tissues is collected for microscopic examination by a pathologist.
- **Evaluation:** The incidence of tumors in the exposed groups is statistically compared to that in the concurrent control group. Historical control data may also be considered. A statistically significant increase in the incidence of one or more types of tumors in the exposed groups is considered evidence of carcinogenic activity.

Reproductive and Developmental Toxicity Testing

Reproductive and developmental toxicity studies are conducted to evaluate the potential of a substance to interfere with reproductive capabilities and normal development. The OECD provides standardized guidelines for these studies.

OECD Guideline 416: Two-Generation Reproduction Toxicity Study

Principle: This study is designed to provide information on the effects of a test substance on male and female reproductive performance, including gonadal function, mating behavior, conception, gestation, parturition, lactation, and weaning, as well as the growth and development of the offspring over two generations.

Methodology:

- **Animal Model:** The rat is the preferred species.

- **Exposure:** The test substance is administered to parental (F0) animals before mating, during mating, and throughout gestation and lactation. The offspring (F1 generation) are then exposed from weaning through their own mating and the production of the F2 generation.
- **Endpoints:** A wide range of endpoints are evaluated, including fertility indices, litter size, offspring viability, body weight, and developmental landmarks. At termination, reproductive organs are weighed and examined histopathologically.

OECD Guideline 414: Prenatal Developmental Toxicity Study[\[1\]](#)[\[4\]](#)[\[14\]](#)

Principle: This study is designed to assess the adverse effects of a test substance on the pregnant female and the developing embryo and fetus following exposure during gestation.

Methodology:

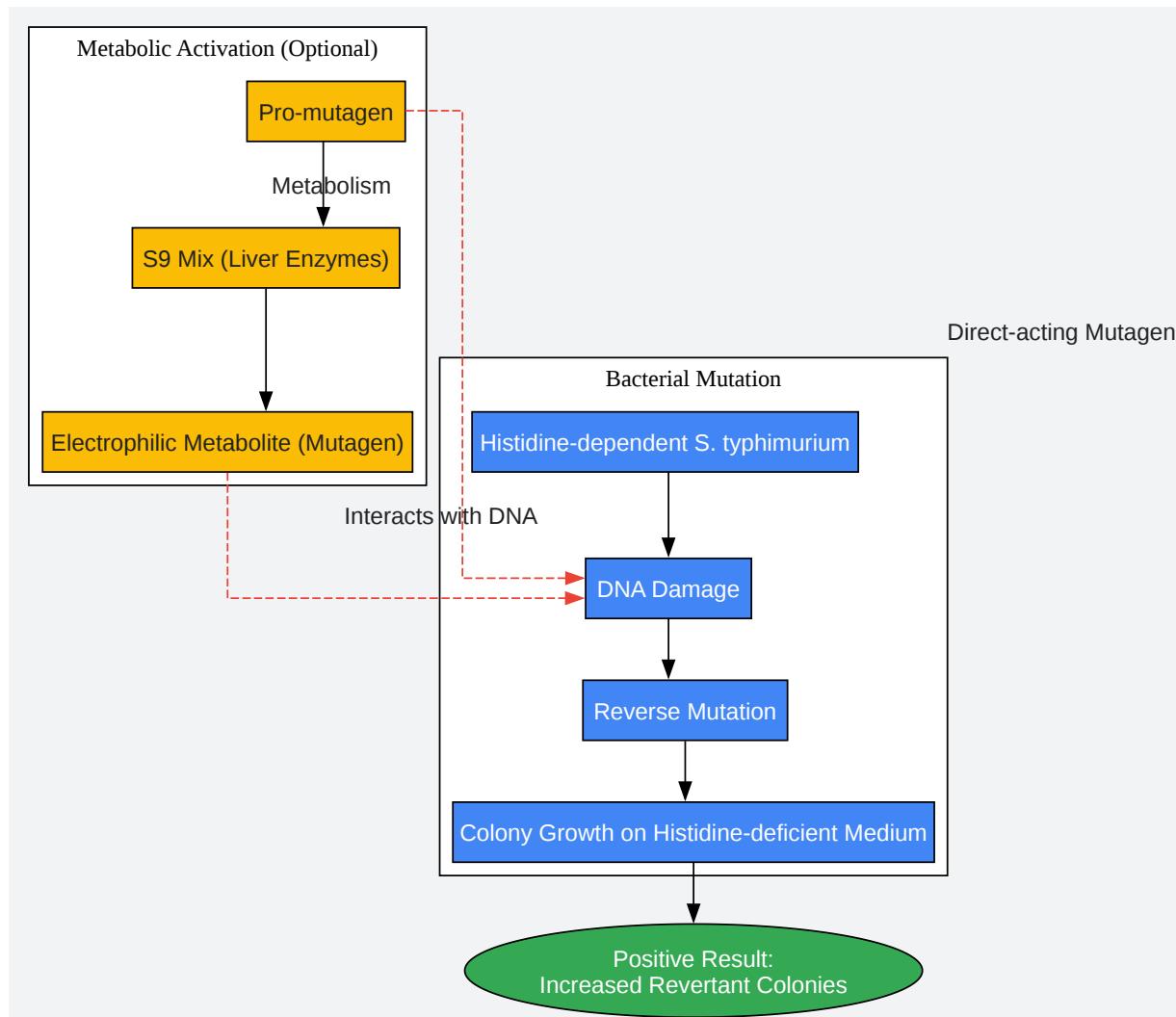
- **Animal Models:** Typically conducted in rats and rabbits.
- **Exposure:** Pregnant females are exposed to the test substance daily, usually from implantation to the day before caesarean section.
- **Endpoints:** Maternal effects (e.g., body weight, clinical signs) are monitored. At term, the uterus and its contents are examined. The number of corpora lutea, implantations, resorptions, and live and dead fetuses are recorded. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.

Mandatory Visualization



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Caption: A generalized workflow for toxicological testing of chemical compounds.

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Caption: Signaling pathway of the Ames test for mutagenicity.

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